YoYo-1 tetracation is a fluorescent dye widely used in molecular biology for the detection and visualization of nucleic acids. It belongs to the family of monomethine cyanine dyes and is specifically a tetracationic homodimer derived from the oxazole yellow chromophore. This compound is characterized by its ability to intercalate between base pairs of double-stranded DNA, leading to significant increases in fluorescence upon binding, making it a valuable tool in various scientific applications.
YoYo-1 is synthesized from precursors that include oxazole yellow derivatives. It is classified under cyanine dyes, which are known for their strong fluorescence properties and are often utilized in biological imaging and labeling techniques. The tetracationic nature of YoYo-1 enhances its binding affinity for nucleic acids, allowing for effective labeling and detection at low concentrations .
The synthesis of YoYo-1 typically involves several key steps:
The synthesis process has been optimized to yield high purity and fluorescent intensity. Techniques such as thin-layer chromatography and spectrophotometry are employed to monitor the progress and purity of the synthesized dye .
YoYo-1 features a unique molecular structure characterized by two oxazole yellow units linked by a polymethine bridge. This structure allows for effective intercalation into DNA due to its planar configuration, which fits snugly between base pairs.
The primary chemical reaction involving YoYo-1 is its intercalation into double-stranded DNA. This process can be described as follows:
The binding affinity of YoYo-1 to DNA is quantified using equilibrium constants, with values reported around , indicating strong interaction with nucleic acids .
The mechanism by which YoYo-1 exerts its effects involves several steps:
Studies show that YoYo-1 can increase fluorescence intensity up to 3900 times upon binding to DNA, making it one of the most effective fluorescent probes available .
YoYo-1 has numerous scientific applications, including:
The development of YOYO-1 in 1991 by Rye et al. addressed critical limitations of early DNA stains like ethidium bromide and monomeric cyanines (e.g., Thiazole Orange, TO). These predecessors suffered from low quantum yields, weak binding affinities, and poor photostability. YOYO-1’s innovation lay in its dimeric architecture: two TO monomers linked via a flexible pentamethylene chain, creating a tetracationic molecule capable of simultaneous intercalation at two DNA sites [4] [10]. This design yielded unprecedented improvements:
Subsequent research revealed nuanced structure-property relationships. Modifications to the linker length and rigidity in derivatives like YOYO-3 or TOTO-1 altered DNA-binding kinetics and stoichiometry. Crucially, YOYO-1 established the archetype for high-sensitivity nucleic acid stains, directly enabling technologies like pulsed-field gel electrophoresis of large DNA fragments and real-time DNA visualization in microfluidic devices [4] [6].
YOYO-1’s exceptional brightness and DNA-length dependency revolutionized single-molecule fluorescence microscopy, particularly techniques requiring sparse, stochastic emission events:
Table 2: YOYO-1 in Advanced Microscopy Techniques
Technique | Function of YOYO-1 | Key Parameter | Value/Outcome |
---|---|---|---|
PAINT Imaging | Stochastic binding/bleaching emitter | Minimum laser power density | ~1 kW/cm² (473 nm) [1] |
DNA Stretching | Fluorescent marker & contour length reporter | Max. DNA elongation | 36 ± 4% [3] |
Hydrodynamic Tracking | DNA conformation visualization | Binding-induced persistence length change | Constant (vs. myth of increase) [2] |
A critical caveat is photobleaching. Under intense illumination, YOYO-1 undergoes irreversible oxidation, limiting observation windows. Strategies like oxygen scavenging systems (e.g., glucose oxidase/catalase) or reducing agents (β-mercaptoethanol) prolong dye stability, enabling longer acquisitions in single-molecule studies [1] [9].
YOYO-1’s binding is governed by complex equilibria involving electrostatic forces, hydrophobic interactions, and conformational adaptation. Recent studies converge on a two-step intercalation mechanism:
Mono-intercalation (Dominant at High Dye:DNA Ratios):One monomeric unit inserts between DNA base pairs, while the other remains solvent-exposed. This step exhibits high affinity:$$ \text{DNA + YOYO-1} \xrightleftharpoons{K1} \text{DNA:YOYO}{mono} \quad K_1 \approx 3.36 \times 10^7 \text{M}^{-1} $$This phase elongates DNA by ~15–20% and partially uncoils the helix [5] [8].
Bis-intercalation (Dominant at Low Dye:DNA Ratios):The linker bends, enabling the second monomer to intercalate at an adjacent site, typically occupying 3–4 bp and untwisting DNA by ~26°. This step has lower affinity:$$ \text{DNA:YOYO}{mono} \xrightleftharpoons{K2} \text{DNA:YOYO}{bis} \quad K2 \approx 1.90 \times 10^5 \text{M}^{-1} $$Saturation achieves maximal elongation (~36%) and stabilizes the complex [5] [2].
Table 3: Thermodynamic and Kinetic Parameters of YOYO-1-DNA Binding
Parameter | Value | Method | Reference |
---|---|---|---|
Mono-intercalation constant (K₁) | (3.36 ± 0.43) × 10⁷ M⁻¹ | Fluorescence Brightness Analysis | [5] |
Bis-intercalation constant (K₂) | (1.90 ± 0.61) × 10⁵ M⁻¹ | Fluorescence Brightness Analysis | [5] |
Second-order rate constant (k) | (3.8 ± 0.7) × 10⁵ s⁻¹M⁻¹ | Single-DNA TIRF kinetics | [3] [9] |
Dissociation constant (Kd) | 12.1 ± 3.4 nM | Hydrodynamic stretching | [3] |
Unwinding angle per dye | ~26° | Magnetic tweezers | [2] |
Salt Dependence: Ionic strength critically modulates binding. High [Na⁺] (>100 mM) screens electrostatic attractions, destabilizing YOYO-1-DNA complexes and favoring mono-intercalation. This explains discrepancies in reported K values and underscores the need for controlled buffer conditions [2] [8].
Force Dependency: Under tension (>10 pN), DNA overstretching facilitates additional YOYO-1 intercalation, reducing the energy barrier for bis-intercalation. This mechanochemical coupling is exploitable in single-molecule manipulation assays but complicates direct comparisons with solution-phase thermodynamics [2] [9].
Competitive Binding: When co-present with drugs (e.g., doxorubicin), YOYO-1 competes for intercalation sites. SERS studies show YOYO-1 preferentially occupies G-C-rich regions, displacing drugs with weaker affinity, thereby confounding dual-labeling experiments [7].
These frameworks highlight YOYO-1 as not merely a passive stain but an active modulator of DNA nanomechanics—a "molecular vise" that elongates, unwinds, and stiffens the duplex in quantifiable ways, providing invaluable insights into polymer physics and ligand-DNA interactions [2] [5] [8].
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